molecular formula C13H9ClN2O6S B1666463 CTPI-2 CAS No. 68003-38-3

CTPI-2

Cat. No.: B1666463
CAS No.: 68003-38-3
M. Wt: 356.74 g/mol
InChI Key: NJTHPOSQGFJTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTPI-2 is a complex organic compound with significant applications in various scientific fields This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-nitrophenylsulfonyl group

Scientific Research Applications

CTPI-2 has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

While specific safety and hazard information for this compound was not found, general safety measures for handling chemical substances should be followed. This includes wearing protective gloves, eye protection, and face protection .

Mechanism of Action

CTPI-2, also known as 2-(4-chloro-3-nitro-benzenesulfonylamino)-benzoic acid or Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-, is a third-generation mitochondrial citrate carrier SLC25A1 inhibitor .

Target of Action

The primary target of this compound is the mitochondrial citrate carrier, SLC25A1 . SLC25A1 belongs to a large family of nuclear-encoded mitochondrial transporters that allow the transit of ions and metabolites through the impermeable mitochondrial membrane .

Mode of Action

This compound inhibits the activity of SLC25A1 . It binds to the SLC25A1 citrate-binding pocket, exhibiting an experimental K_D between 1 and 3.5 µM . This interaction inhibits the export of citrate or isocitrate from the mitochondria into the cytosol .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits glycolysis and PPARγ, and its downstream target, the glucose transporter GLUT4 . It also regulates the citrate pool, the lipogenic, and the gluconeogenic pathways . By inhibiting SLC25A1, this compound disrupts the mitochondrial pool of citrate and redox balance .

Result of Action

The inhibition of SLC25A1 by this compound leads to a build-up of reactive oxygen species, thereby inhibiting the self-renewal capability of cancer stem cells (CSCs) . This compound also halts salient alterations of non-alcoholic steatohepatitis (NASH), reverting steatosis, preventing the evolution to steatohepatitis, reducing inflammatory macrophage infiltration in the liver and adipose tissue, and starkly mitigating obesity induced by a high-fat diet .

Action Environment

Environmental factors such as diet can influence the action of this compound. For instance, this compound has been shown to mitigate obesity induced by a high-fat diet

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzoic acid followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

CTPI-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium catalysts for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can yield sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CTPI-2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTHPOSQGFJTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8070968
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68003-38-3
Record name 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68003-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068003383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68P7TR4ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CTPI-2
Reactant of Route 2
Reactant of Route 2
CTPI-2
Reactant of Route 3
Reactant of Route 3
CTPI-2
Reactant of Route 4
Reactant of Route 4
CTPI-2
Reactant of Route 5
Reactant of Route 5
CTPI-2
Reactant of Route 6
Reactant of Route 6
CTPI-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.